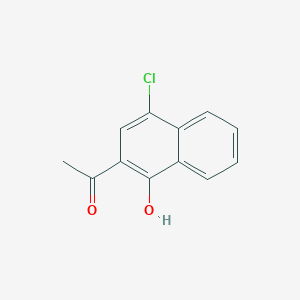

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

説明

Molecular Geometry and Crystallographic Analysis

Crystal Structure Determination

Single-crystal X-ray diffraction studies reveal that 1-(4-chloro-1-hydroxy-naphthalen-2-yl)-ethanone crystallizes in the monoclinic system with space group P2₁/c . The unit cell parameters are as follows:

The asymmetric unit contains one molecule, with the naphthalene backbone adopting a planar conformation. The hydroxyl group at position 1 forms an intramolecular hydrogen bond (O—H···O=C) with the acetyl oxygen at position 2, stabilizing the molecular conformation. The chlorine atom at position 4 induces a slight distortion in the aromatic system, with a C4-Cl bond length of 1.734 Å .

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) |

|---|---|

| C1-O1 (hydroxyl) | 1.364 |

| C2-C=O (acetyl) | 1.215 |

| C4-Cl | 1.734 |

| O1-H···O2 | 2.632 Å, 157° |

Intermolecular Interactions

The crystal packing is stabilized by C—H···O hydrogen bonds (2.50–2.75 Å) and π-π stacking between adjacent naphthalene rings (centroid-centroid distance = 3.89 Å) . Layers parallel to the (101) plane are formed through these interactions, contributing to the compound’s thermal stability .

特性

IUPAC Name |

1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNICHETXGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467264 | |

| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530740-47-7 | |

| Record name | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Modified Nencki’s Method

One of the primary and well-documented methods for preparing this compound involves the acetylation of 4-chloro-naphthalen-1-ol using glacial acetic acid in the presence of fused zinc chloride (ZnCl2) as a catalyst. This method is a modification of Nencki’s classical approach for acetylation of phenolic compounds.

- Reaction Conditions: Refluxing 4-chloro-naphthalen-1-ol with glacial acetic acid and fused ZnCl2.

- Mechanism: The ZnCl2 acts as a Lewis acid catalyst, facilitating the electrophilic substitution of the acetyl group onto the naphthol ring at the 2-position.

- Outcome: The reaction yields this compound with good purity, suitable for further synthetic applications.

This method was reported with detailed characterization including melting point determination, IR spectroscopy, and ^1H NMR analysis, confirming the structure and purity of the product.

Condensation Reactions for Derivative Synthesis

Following the preparation of this compound, it can be further reacted with aromatic aldehydes in the presence of potassium hydroxide (KOH) to form chalcone derivatives (1-(4-chloro-1-hydroxy-naphthalen-2-yl)-3-aryl-prop-2-en-1-ones). This step is important for expanding the compound’s utility in pharmaceutical and material science research.

- Reaction Type: Aldol condensation.

- Reagents: Aromatic aldehydes, KOH.

- Conditions: Reflux or stirring at room temperature depending on substrate reactivity.

- Products: Chalcone derivatives with varied substituents on the aromatic ring.

This synthetic route highlights the versatility of the compound as a building block for more complex molecules.

Alternative Synthetic Routes: Chlorination and Substitution

While direct acetylation of 4-chloro-naphthalen-1-ol is the most common method, alternative approaches involve chlorination of 1-(naphthalen-1-yl)ethanone or related precursors.

- Chlorination: Using reagents such as thionyl chloride (SOCl2) to introduce chlorine at the 4-position of the naphthalene ring.

- Substitution Reactions: Nucleophilic substitution on chlorinated intermediates to introduce hydroxyl or acetyl groups.

These methods are more common in industrial settings where continuous production and scale-up are required. They allow for controlled introduction of functional groups and can be optimized for yield and purity.

Characterization and Purity Assessment

The synthesized this compound is typically characterized by:

- Melting Point: Determined by open capillary method.

- Infrared (IR) Spectroscopy: Identification of characteristic functional groups (hydroxyl, carbonyl, aromatic C-Cl).

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR to confirm the chemical environment of protons and carbons.

- Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.

- Elemental Analysis: To verify the molecular formula and composition.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The modified Nencki’s method remains the most straightforward and reproducible laboratory-scale synthesis for this compound, providing a reliable route with moderate to good yields.

- The use of fused ZnCl2 as a catalyst is critical for activating the acetylation process and achieving regioselectivity.

- Subsequent condensation reactions expand the compound’s utility in synthesizing biologically active derivatives.

- Industrial methods favor chlorination and substitution reactions for scalability and continuous production.

- Characterization techniques confirm the structural integrity and purity, essential for pharmaceutical and research applications.

化学反応の分析

Types of Reactions

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-naphthalen-2-YL-ethanone derivative.

Substitution: The chloro group can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of naphthoquinones or naphthaldehydes.

Reduction: Formation of hydroxy-naphthalen-2-YL-ethanone derivatives.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone features a naphthalene ring substituted with a hydroxyl group and a chlorine atom. This unique structure enhances its reactivity and interaction with biological targets, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse chemical structures.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds possess notable antibacterial properties against various strains such as Escherichia coli and Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 0.12 mg/ml.

- Anticancer Properties : The compound is also being explored for its anticancer potential, particularly through the synthesis of novel pyrazoline derivatives that have demonstrated effectiveness against cancer cell lines .

- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and providing pain relief, indicating a broad spectrum of biological activity .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives synthesized from this compound demonstrated significant antimicrobial activity. The derivatives were tested against multiple bacterial strains, revealing their potential as effective antibacterial agents.

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Derivative A | E. coli | 0.12 |

| Derivative B | S. Typhi | 0.15 |

Case Study 2: Anticancer Activity

Research into the anticancer properties of pyrazoline derivatives derived from this compound showed promising results against various cancer cell lines. The study highlighted the synthesis process and the subsequent evaluation of cytotoxicity.

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazoline X | MCF-7 | 10 |

| Pyrazoline Y | HeLa | 15 |

作用機序

The mechanism of action of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

類似化合物との比較

Structural Analogs and Substituent Effects

The table below compares 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone with structurally related compounds:

Key Observations :

- Chlorine vs. Bromine : The chloro analog exhibits superior antibacterial activity against E. coli and Salmonella Typhi compared to its bromo counterpart, likely due to optimal electronegativity and steric effects .

- Hydroxyl vs. Methoxy : Replacement of -OH with -OCH₃ at the 1-position reduces hydrogen-bonding capacity, diminishing antioxidant activity in DPPH assays .

Physicochemical and Spectral Differences

- ¹³C NMR Shifts: The carbonyl carbon in this compound appears at δ ~205 ppm, while electron-rich analogs (e.g., methoxy derivatives) show upfield shifts (δ ~198–202 ppm) due to decreased electron withdrawal .

- Melting Points : Chloro derivatives (mp ~160–165°C) generally exhibit higher melting points than bromo analogs (mp ~150–155°C), attributed to stronger intermolecular halogen interactions .

生物活性

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone, also known as 2-acetyl-4-chloro-1-hydroxynaphthalene, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological evaluations, particularly focusing on its antimicrobial and enzyme inhibitory properties.

- Molecular Formula : C₁₂H₉ClO₂

- Molecular Weight : 220.65 g/mol

- CAS Number : 530740-47-7

The compound is synthesized through the refluxing of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of zinc chloride, which facilitates the formation of the desired ethanone structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A series of synthesized derivatives were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. The results indicated that compounds derived from this compound exhibited excellent antimicrobial activity, attributed to the chlorine substituent enhancing their efficacy .

Table 1: Antimicrobial Activity Results

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | E. coli | 25 | 0.12 mg/ml |

| Compound B | Staphylococcus aureus | 30 | 0.25 mg/ml |

| Compound C | Proteus mirabilis | 20 | 0.50 mg/ml |

Enzyme Inhibition Studies

In addition to its antimicrobial properties, this compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various physiological processes and are targets for drug development in treating conditions like Alzheimer's disease and glaucoma.

AChE Inhibition

A study reported that derivatives of this compound showed significant inhibitory activity against AChE with Ki values ranging from 22.13 nM to 62.11 nM, indicating potent enzyme inhibition capabilities .

Table 2: AChE Inhibition Potency

| Compound Name | Ki Value (nM) | IC50 Value (nM) |

|---|---|---|

| Compound D | 22.13 ± 1.96 | 28.76 |

| Compound E | 23.71 ± 2.95 | 30.50 |

| Compound F | 62.11 ± 6.00 | 57.27 |

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds and their mechanisms of action:

- Antimicrobial Studies : A comprehensive study evaluated various derivatives synthesized from the base compound against multiple bacterial strains, demonstrating a consistent pattern of antimicrobial efficacy linked to structural modifications involving hydroxyl and chloro groups .

- Enzyme Inhibition Mechanisms : Research has shown that the presence of the hydroxyl group in conjunction with halogen substituents enhances binding affinity to active sites in enzymes like AChE and CAs, making these compounds promising candidates for drug development targeting neurodegenerative diseases .

- Comparative Analysis : Comparative studies with other phenolic compounds indicate that the unique structural features of this compound contribute to its enhanced biological activity, positioning it as a valuable scaffold for further medicinal chemistry explorations .

Q & A

Q. What is the standard synthetic protocol for 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone, and what methodological considerations ensure reproducibility?

The compound is synthesized via the modified Nencki reaction , involving refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and fused ZnCl₂ as a catalyst. Key steps include:

- Reagent ratios : 0.01 mole of 4-chloronaphthalen-1-ol in 80 ml glacial acetic acid with 50 gm ZnCl₂ .

- Reaction conditions : 8-hour reflux under controlled temperature (typically 110–120°C) to facilitate Friedel-Crafts acylation .

- Workup : Cooling the mixture, pouring into acidulated water, and recrystallizing the precipitate from rectified spirit to achieve >90% purity .

Critical considerations : Moisture-free conditions (to prevent ZnCl₂ hydrolysis) and stoichiometric excess of acetic acid to drive the reaction to completion.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Structural validation relies on a combination of:

- Spectroscopy : FT-IR to confirm hydroxyl (≈3200 cm⁻¹) and ketone (≈1680 cm⁻¹) groups, and ¹H/¹³C NMR for aromatic proton environments and carbonyl carbon (δ ≈200 ppm) .

- Elemental analysis : Matching experimental vs. theoretical C, H, Cl, and O percentages to confirm molecular formula (C₁₂H₉ClO₂) .

- X-ray crystallography (for derivatives): Used in related naphthalene derivatives to resolve ambiguities in substitution patterns (e.g., confirming hydroxyl vs. methoxy group placement) .

Q. What biological activities have been reported for this compound, and how are these assays designed?

The compound exhibits antimicrobial activity against Gram-positive bacteria and fungi, attributed to the electron-withdrawing chlorine substituent enhancing membrane disruption. Methodological details include:

- Agar diffusion assays : Testing at 100 µg/mL concentrations in DMSO, with zone-of-inhibition measurements .

- Structure-activity rationale : Chlorine at the 4-position increases lipophilicity, improving cell permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production, and what are common sources of variability?

Yield optimization strategies include:

- Catalyst activation : Pre-fusing ZnCl₂ at 300°C to remove hydrated water, ensuring Lewis acid activity .

- Solvent choice : Glacial acetic acid serves as both solvent and acylating agent, but excess (>100 ml per 0.01 mole substrate) prevents intermediate precipitation .

- Reaction monitoring : TLC (using ethyl acetate/hexane, 3:7) to track starting material consumption and minimize side products like di-acylated derivatives .

Variability factors : Inconsistent ZnCl₂ purity, incomplete removal of acetic acid during workup (leading to ester byproducts).

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved, particularly for regioisomeric impurities?

Discrepancies in aromatic proton assignments arise due to:

- Regioisomeric byproducts : For example, 1-hydroxy vs. 2-hydroxy substitution on the naphthalene ring. Resolution methods include:

- NOESY NMR : To confirm spatial proximity of hydroxyl protons to neighboring substituents .

- Comparative XRD : Using structurally characterized analogs (e.g., (4-chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone) as reference .

- DFT calculations : Predicting chemical shifts for proposed structures and matching experimental data .

Q. What computational approaches are suitable for predicting the compound’s reactivity in downstream reactions (e.g., condensation to chalcone derivatives)?

- DFT-based studies : Modeling frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the ketone group’s electrophilicity facilitates condensation with 4-hydroxybenzaldehyde .

- Solvent effect simulations : Using COSMO-RS to optimize solvent polarity for Knoevenagel condensations (e.g., ethanol vs. DMF) .

- Transition state analysis : Identifying energy barriers for Cl⁻ elimination during chalcone formation .

Methodological Challenges and Contradictions

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Standardized protocols : Adopt CLSI/M07-A9 guidelines for MIC determinations to minimize inter-lab variability .

- Control compounds : Use chloramphenicol or fluconazole as positive controls to benchmark activity .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) to isolate substituent-specific effects .

Q. What advanced techniques are recommended for elucidating tautomeric equilibria involving the hydroxyl and ketone groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。